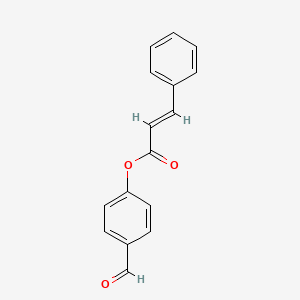![molecular formula C17H17ClN2O3 B11709590 2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B11709590.png)
2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-2-methylphenoxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted phenoxy group and a hydrazide linkage.
準備方法
The synthesis of 2-(4-chloro-2-methylphenoxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chloro-2-methylphenol and 4-hydroxybenzaldehyde.
Formation of Intermediate: The first step involves the reaction of 4-chloro-2-methylphenol with an appropriate reagent to form 4-chloro-2-methylphenoxyacetic acid.
Hydrazide Formation: The intermediate is then reacted with hydrazine hydrate to form the hydrazide derivative.
Condensation Reaction: Finally, the hydrazide derivative undergoes a condensation reaction with 4-hydroxybenzaldehyde to yield the target compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
化学反応の分析
2-(4-chloro-2-methylphenoxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups.
Substitution: The chloro group in the phenoxy ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
科学的研究の応用
2-(4-chloro-2-methylphenoxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
2-(4-chloro-2-methylphenoxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide can be compared with similar compounds such as:
2-(4-chloro-2-methylphenoxy)propanehydrazide: This compound lacks the hydroxyphenyl group, making it less versatile in certain applications.
4-chloro-2-methylphenoxyacetic acid: This compound is structurally simpler and is primarily used as a herbicide.
特性
分子式 |
C17H17ClN2O3 |
|---|---|
分子量 |
332.8 g/mol |
IUPAC名 |
2-(4-chloro-2-methylphenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C17H17ClN2O3/c1-11-9-14(18)5-8-16(11)23-12(2)17(22)20-19-10-13-3-6-15(21)7-4-13/h3-10,12,21H,1-2H3,(H,20,22)/b19-10+ |
InChIキー |
XQVKBZXECVLGTP-VXLYETTFSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N/N=C/C2=CC=C(C=C2)O |
正規SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NN=CC2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(3,5-Dichloro-2-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide](/img/structure/B11709515.png)
![N'-[(E)-(4-butoxyphenyl)methylidene]-3,5-dimethyl-1H-indole-2-carbohydrazide](/img/structure/B11709518.png)

![3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11709533.png)
![3-Chloro-4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline](/img/structure/B11709548.png)
![3,5-dibromo-N-{4-[(4-bromonaphthalen-1-yl)oxy]-3-chlorophenyl}-2-hydroxybenzamide](/img/structure/B11709556.png)
![2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B11709562.png)
![2-[(Z)-(4-bromobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone](/img/structure/B11709566.png)
![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methylbenzohydrazide](/img/structure/B11709572.png)

![2-[11-(4-methylphenyl)undecyl]-1H-benzimidazole](/img/structure/B11709584.png)


![1-(Cyclohexylamino)-4-[(4-phenoxyphenyl)amino]anthracene-9,10-dione](/img/structure/B11709600.png)
